molecular formula C20H16N2O2 B14815763 2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-N-phenylbenzamide

2-{[(E)-(4-hydroxyphenyl)methylidene]amino}-N-phenylbenzamide

Cat. No.: B14815763
M. Wt: 316.4 g/mol
InChI Key: UDRWHNXCJSRIBO-UHFFFAOYSA-N
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Description

2-[(4-hydroxybenzylidene)amino]-N-phenylbenzamide is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde with an amine. Schiff bases are known for their stability and ability to form complexes with metal ions, making them valuable in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(4-hydroxybenzylidene)amino]-N-phenylbenzamide can be synthesized through the condensation reaction between 4-hydroxybenzaldehyde and N-phenylbenzamide. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .

Industrial Production Methods

The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-hydroxybenzylidene)amino]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-hydroxybenzylidene)amino]-N-phenylbenzamide involves its ability to form stable complexes with metal ions through coordination with the imine nitrogen and hydroxyl oxygen. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-hydroxybenzylidene)amino]-N-phenylbenzamide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. Its ability to form stable metal complexes and its diverse range of applications in various fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methylideneamino]-N-phenylbenzamide

InChI

InChI=1S/C20H16N2O2/c23-17-12-10-15(11-13-17)14-21-19-9-5-4-8-18(19)20(24)22-16-6-2-1-3-7-16/h1-14,23H,(H,22,24)

InChI Key

UDRWHNXCJSRIBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N=CC3=CC=C(C=C3)O

Origin of Product

United States

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